molecular formula C17H17ClN2O4 B2863888 N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide CAS No. 314028-95-0

N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide

Cat. No.: B2863888
CAS No.: 314028-95-0
M. Wt: 348.78
InChI Key: FLBDQNKSOCSZBZ-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)-4-chloro-3-nitrobenzamide is a benzamide derivative characterized by a 4-chloro-3-nitrobenzoyl core substituted with a 4-butoxyphenyl group. This compound shares structural similarities with other benzamide analogs, where variations in the substituent groups influence physicochemical properties and biological activity.

Properties

IUPAC Name

N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-2-3-10-24-14-7-5-13(6-8-14)19-17(21)12-4-9-15(18)16(11-12)20(22)23/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBDQNKSOCSZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the substitution of the amide hydrogen with a 4-butoxyphenyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and butoxy groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Substituent Variations

The benzamide scaffold is common among the analogs, with differences arising in the substituent attached to the phenyl ring. Key compounds for comparison include:

  • 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide (CAS 300861-08-9): Features a methoxy group instead of butoxy .
  • N-(3-Bromophenyl)-4-chloro-3-nitrobenzamide (CAS 346723-27-1): Contains a bromine atom, enhancing molecular weight and steric bulk .
  • N-Butyl-4-chloro-3-nitrobenzamide (CAS 59320-12-6): Replaces the phenyl group with a butyl chain, altering hydrophobicity .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (XLogP3) Hydrogen Bond Acceptors Rotatable Bonds Melting Point (°C)
N-(4-Butoxyphenyl)-4-chloro-3-nitrobenzamide* ~336.7 (calculated) ~3.5 (estimated) 4 6 Not reported
4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide 301.7 2.8 4 4 Not reported
N-(3-Bromophenyl)-4-chloro-3-nitrobenzamide 355.6 3.1 4 4 Not reported
N-Butyl-4-chloro-3-nitrobenzamide 256.7 2.8 3 4 Not reported

*Estimated based on analogs. The butoxyphenyl group increases molecular weight and logP compared to methoxy or bromophenyl substituents, suggesting higher lipophilicity .

Crystallographic and Stability Features

  • Crystal Packing : The nitro and chloro groups facilitate intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) and π-π stacking (centroid distances ~3.8 Å), as seen in 4-chloro-3-nitrobenzamide derivatives .

Q & A

Q. What are the optimized synthetic routes for N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the coupling of 4-chloro-3-nitrobenzoic acid derivatives with 4-butoxyaniline. A key step is the amidation reaction, where 4-chloro-3-nitrobenzoyl chloride reacts with 4-butoxyaniline in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Optimization includes:

  • Temperature control : Maintaining 0–5°C during acyl chloride formation minimizes side reactions.
  • Catalyst use : Triethylamine (TEA) as a base improves coupling efficiency.
  • Workup : Precipitation in ice-water followed by recrystallization (methanol/water) enhances purity .
    Yields range from 70–85%, with impurities often arising from incomplete nitro-group reduction or hydrolysis of the butoxy group.

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation employs:

  • X-ray crystallography : Monoclinic crystal system (space group P2₁/n), with unit cell parameters a = 8.849 Å, b = 7.547 Å, c = 12.374 Å, and β = 101.18°. Hydrogen-bonding networks (N–H⋯O, C–H⋯O) and π-π stacking (centroid distance: 3.803 Å) stabilize the lattice .
  • NMR spectroscopy : Distinct signals for aromatic protons (δ 7.8–8.5 ppm in 1^1H NMR) and carbonyl carbons (δ 165–170 ppm in 13^13C NMR) confirm regiochemistry.
  • Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 349.1 (calculated: 349.08) .

Advanced Research Questions

Q. How do computational methods like DFT explain the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) using the B3LYP functional and 6-311++G(d,p) basis set reveals:

  • Frontier molecular orbitals : The HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity, with electron density localized on the nitro and amide groups.
  • Electrostatic potential maps : Negative potential regions near the nitro group suggest susceptibility to nucleophilic attack.
  • Thermochemical accuracy : DFT-derived atomization energies deviate <3 kcal/mol from experimental data, validating computational models .

Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?

Methodological Answer: Conflicting reports on antimicrobial vs. anticancer activity arise from:

  • Assay variability : MIC values (e.g., 8–32 µg/mL against S. aureus) depend on bacterial strain and culture conditions.
  • Target specificity : Molecular docking studies (e.g., using AutoDock Vina) show stronger binding to tyrosine kinases (ΔG = -9.2 kcal/mol) than bacterial enzymes.
    Resolution strategies:
    • Dose-response curves : Validate IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7).
    • Metabolic stability assays : Liver microsome testing identifies rapid CYP450-mediated degradation, explaining low in vivo efficacy .

Q. How do solvation effects influence the compound’s solubility and formulation?

Methodological Answer: Solubility challenges in aqueous media (<0.1 mg/mL at pH 7.4) are addressed via:

  • Co-solvent systems : PEG-400/water (1:1) increases solubility to 5 mg/mL.
  • Solid dispersion : Spray-drying with polyvinylpyrrolidone (PVP-K30) enhances dissolution rate (85% release in 60 min).
    Hirshfeld surface analysis identifies dominant H-bond acceptors (O, Cl) guiding excipient selection .

Data Contradiction Analysis

Issue Conflicting Evidence Resolution Strategy
Synthetic Yield 76% () vs. 85% ()Optimize stoichiometry (1.2:1 amine:acyl chloride) and inert atmosphere.
Biological Activity Antimicrobial () vs. Anticancer ()Use orthogonal assays (e.g., kinase inhibition + cytotoxicity).

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